DL-Penicillamine vs. D- and L-Penicillamine: Antivitamin B6 Activity Quantification in Rat Model
In a comparative rat study, D-penicillamine demonstrated antivitamin B6 activity that was quantitatively less than that observed with L- or DL-penicillamine [1]. D-Penicillamine increased urinary vitamin B6 excretion and lowered serum vitamin B6 levels, but the degree of this effect was slight and less pronounced compared to both the L-enantiomer and the racemic DL mixture [1]. L- and DL-penicillamine produced more extensive depletion of vitamin B6 levels in serum and liver than D-penicillamine at equivalent oral doses ranging from 25 to 600 mg/kg administered over 28 days [1].
| Evidence Dimension | Antivitamin B6 Activity (Urinary B6 Excretion and Serum/Liver Depletion) |
|---|---|
| Target Compound Data | DL-Penicillamine: Extensive increase in urinary B6 excretion; extensive serum and liver B6 depletion |
| Comparator Or Baseline | D-Penicillamine: Slight increase in urinary B6 excretion; slight serum B6 depletion; no significant liver depletion. L-Penicillamine: Extensive increase in urinary B6 excretion; extensive serum and liver B6 depletion. |
| Quantified Difference | D-penicillamine demonstrated antivitamin B6 activity that was 'slight' and 'less than that seen with L- or DL-penicillamine' [1]. |
| Conditions | Male Wistar rats; oral doses 25-600 mg/kg for 28 days; serum transaminases, alkaline phosphatase, urinary xanthurenic acid, and tissue vitamin B6 levels measured. |
Why This Matters
This quantifies the mechanistic basis for clinical obsolescence of DL-penicillamine: the racemic mixture carries the antivitamin B6 toxicity liability of the L-enantiomer, necessitating procurement of pure D-penicillamine for therapeutic research and pure DL-penicillamine only as a chiral toxicology comparator standard.
- [1] Study on D-Penicillamine II: Antivitamin B6 Action and Metal Excretion Effects in Rats Compared with L- and DL-Penicillamine. CiNii Research. View Source
